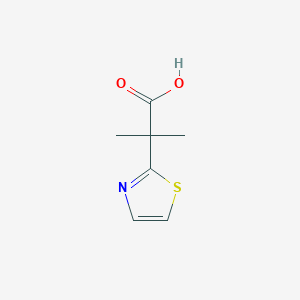

2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-8-3-4-11-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMYPSCOGWQUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions, including esterification, amidation, and decarboxylation.

The carboxylic acid moiety of 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid can be converted to esters and amides, which are important derivatives in various fields of chemical research.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.comchemguide.co.uk

An example is the reaction with ethanol (B145695) to produce ethyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures to drive off the water formed. mdpi.com More commonly, the carboxylic acid is first "activated" using a coupling reagent. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. nih.govnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to yield the corresponding amide under mild conditions. mdpi.comnih.gov

Table 1: Examples of Esterification and Amidation Products

| Reactant (Alcohol/Amine) | Product Name | Product Structure | Reaction Type |

| Methanol | Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate | Esterification | |

| Isopropanol | Isopropyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate | Esterification | |

| Benzylamine | N-Benzyl-2-methyl-2-(1,3-thiazol-2-yl)propanamide | Amidation | |

| Aniline | 2-Methyl-N-phenyl-2-(1,3-thiazol-2-yl)propanamide | Amidation |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The decarboxylation of simple alkanoic acids is generally challenging and requires harsh conditions. A common laboratory method is soda-lime decarboxylation, which involves heating the sodium salt of the carboxylic acid with a mixture of sodium hydroxide (B78521) and calcium oxide (soda lime). quora.com Applying this to this compound would be expected to yield 2-isopropylthiazole.

The stability of the potential carbanion intermediate formed upon decarboxylation influences the ease of the reaction. While the thiazole (B1198619) ring can have some stabilizing effect, this reaction would likely still require elevated temperatures. vedantu.comaskiitians.com Alternative, milder decarboxylation methods have been developed, often involving photoredox catalysis or specialized reagents, though their applicability to this specific substrate would require experimental validation. organic-chemistry.org

Reactions of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle, and its reactivity is a blend of the properties of its constituent thiophene (B33073) and pyridine-like fragments. pharmaguideline.com The electron distribution in the ring dictates its behavior towards electrophiles and nucleophiles.

In the thiazole ring, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.com The C4 position is nearly neutral, while the C2 position is electron-deficient. pharmaguideline.com The presence of the alkyl-carboxylic acid group at the C2 position, which is generally considered to be electron-withdrawing, would further deactivate the ring towards electrophilic substitution but would still direct incoming electrophiles preferentially to the C5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of thiazole derivatives often occurs at the C5 position, especially if an activating group is present. Direct bromination of the unsubstituted thiazole can be difficult. slideshare.net

Nitration and Sulfonation: These reactions typically require strong acidic conditions. Sulfonation of thiazole can occur at the C5 position under vigorous conditions. slideshare.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product Name |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-1,3-thiazol-2-yl)-2-methylpropanoic acid |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-2-(5-nitro-1,3-thiazol-2-yl)propanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Methyl-2-carboxypropyl)-1,3-thiazole-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(5-Acetyl-1,3-thiazol-2-yl)-2-methylpropanoic acid |

The electron-deficient C2 position of the thiazole ring is susceptible to nucleophilic attack. pharmaguideline.com The proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds (e.g., n-butyllithium). wikipedia.org This deprotonation generates a C2-lithiated thiazole species, which is a potent nucleophile. This nucleophile can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, allowing for the introduction of new substituents at the C2 position. pharmaguideline.com However, in the case of this compound, this position is already substituted.

Nucleophilic aromatic substitution, where a leaving group on the ring is displaced by a nucleophile, is also a known reaction for thiazoles, particularly for halogens located at the C2 position. pharmaguideline.com This pathway is not directly applicable to the parent compound unless the thiazole ring is first functionalized with a suitable leaving group.

Transformations at the α-Methyl Group

The methyl group at the alpha position to the carboxylic acid is generally unreactive. The protons on this methyl group are not significantly acidic and would require a very strong base for deprotonation. Under standard conditions, this group is expected to be inert.

Derivatization Strategies for Structure-Activity Relationship Studies of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole-containing propanoic acid analogs, these studies typically involve systematic modifications of the molecule to identify key structural features that influence efficacy and selectivity.

Modification of the Carboxylic Acid Group:

The carboxylic acid is a primary site for derivatization. It can be converted into a variety of functional groups to probe interactions with biological targets. Common modifications include the formation of esters and amides. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the carboxylic acid was kept constant while other parts of the molecule were modified to evaluate anticancer activity. nih.gov This suggests the carboxyl group may be crucial for the observed activity, potentially acting as a key binding group.

Table 1: Potential Derivatizations of the Carboxylic Acid Moiety and Their Rationale in SAR Studies

| Derivative Type | Rationale for Synthesis in SAR |

|---|---|

| Esters (e.g., methyl, ethyl) | To enhance lipophilicity and cell permeability. |

| Amides (primary, secondary, tertiary) | To introduce hydrogen bond donors/acceptors and explore specific interactions with target proteins. |

| Bioisosteres (e.g., tetrazole) | To replace the carboxylic acid with a group of similar size and electronic properties but potentially improved metabolic stability or potency. |

Modification of the Thiazole Ring:

The thiazole ring itself offers positions for substitution, typically at the C4 and C5 positions, to explore the impact of steric and electronic properties on activity. In studies of related thiazole compounds, the introduction of various substituents on the thiazole ring has been shown to significantly modulate biological activity. For example, the synthesis of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids involved introducing aromatic and heterocyclic fragments to assess their influence on biological properties. nih.gov

For the specific compound , substitutions on the thiazole ring could be explored as shown in the table below.

Table 2: Hypothetical SAR-Driven Modifications of the Thiazole Ring

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

|---|---|---|

| C4-position | Small alkyl groups (e.g., methyl) | Can influence the orientation of the molecule in a binding pocket. |

| Aromatic rings (e.g., phenyl) | May introduce additional binding interactions (e.g., pi-stacking). | |

| C5-position | Halogens (e.g., Cl, Br) | Can alter the electronic properties of the ring and introduce halogen bonding capabilities. |

Modification of the Propanoic Acid Backbone:

While the core structure is this compound, modifications to the methyl groups are less common but could be explored. Replacing one or both methyl groups with other small alkyl chains could probe the steric tolerance of a potential binding site.

Research Findings from Structurally Related Compounds:

SAR studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have revealed that modifications of a substituent on the phenyl ring attached to the thiazole can significantly impact antiproliferative activity against cancer cell lines. nih.gov For example, the presence of an oxime moiety on the acetylphenyl group was found to enhance cytotoxicity, suggesting this functional group plays a key role in the compound's mechanism of action. nih.gov

Another study on 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid and its derivatives investigated the impact of substitutions on the thiazole ring and the formation of hydrazones from the propanoic acid chain. nih.gov These modifications led to compounds with varying degrees of antimicrobial activity. nih.gov

These examples from related thiazole propanoic acids underscore the importance of systematic derivatization in elucidating the structural requirements for biological activity. While direct SAR data for "this compound" is not available, the strategies employed for these analogous compounds provide a clear roadmap for any future investigations into its medicinal chemistry potential.

Theoretical and Computational Investigations of 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Utilizing Density Functional Theory (DFT), a popular and reliable quantum mechanical method, the geometry of 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid was optimized. researchgate.netresearchgate.net The B3LYP functional, known for its accuracy in predicting molecular geometries, was employed in conjunction with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The resulting optimized geometry reveals key structural parameters. The thiazole (B1198619) ring is predicted to be largely planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within this ring are consistent with those expected for a thiazole derivative, showing partial double-bond character throughout the ring. The propanoic acid group, with its sp3 hybridized central carbon, adopts a tetrahedral geometry. The electronic structure analysis indicates a significant delocalization of electron density within the thiazole ring. The nitrogen and sulfur heteroatoms introduce a notable polarization of the electron cloud, influencing the molecule's electrostatic potential and reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | 1.75 |

| C4-C5 | 1.38 | |

| N3-C2 | 1.32 | |

| C-COOH | 1.54 | |

| C-O | 1.35 | |

| C=O | 1.22 | |

| Bond Angle (°) | C5-S1-C2 | 92.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. A detailed conformational analysis was performed to identify the most stable spatial arrangements and to map the potential energy surface. This was achieved by systematically rotating the key dihedral angles, specifically around the bond connecting the thiazole ring to the propanoic acid moiety and the C-C bond of the propanoic acid itself.

The energy landscape reveals several local energy minima, corresponding to different stable conformers. The global minimum, representing the most stable conformation, is characterized by a specific orientation of the carboxylic acid group relative to the thiazole ring, likely to minimize steric hindrance and maximize favorable intramolecular interactions. The energy barriers between these conformers were also calculated, providing insight into the flexibility of the molecule at different temperatures.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Thiazole-Cα) (°) | Dihedral Angle (Cα-COOH) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | 180 | 180 | 1.5 |

| 3 | 60 | 60 | 2.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgimperial.ac.ukslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.ukslideshare.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is predicted to be localized primarily on the electron-rich thiazole ring, particularly on the sulfur and nitrogen atoms. The LUMO, conversely, is expected to be distributed over the carboxylic acid group and the thiazole ring. The calculated HOMO-LUMO gap suggests that the molecule is moderately reactive. This information is critical for understanding its potential role in chemical reactions, acting as either a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO).

Table 3: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation Support

Computational methods can accurately predict spectroscopic properties, which are invaluable for the experimental identification and characterization of a molecule. Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies were calculated for this compound.

The predicted ¹H NMR spectrum shows distinct signals for the protons on the thiazole ring, the methyl groups, and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted IR spectrum exhibits characteristic vibrational frequencies corresponding to the C=O stretch of the carboxylic acid, the C-H stretches of the methyl groups, and the various vibrations of the thiazole ring. These predicted spectra can be used to confirm the structure of the synthesized compound by comparing them with experimental data. researchgate.netmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and IR Frequencies (cm⁻¹)

| Spectrum | Group | Predicted Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR | Thiazole-H | 7.5 - 8.5 |

| Methyl-H | 1.5 | |

| COOH-H | 12.0 | |

| ¹³C NMR | Thiazole-C | 115 - 160 |

| Methyl-C | 25 | |

| COOH-C | 175 | |

| IR | C=O stretch | 1710 |

| O-H stretch | 2500-3300 (broad) | |

| C-H stretch | 2900-3000 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding Predictions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. nih.govacs.orgyoutube.comnih.gov An MD simulation of this compound in an aqueous solution was performed to investigate its solvation properties. nih.govacs.org The simulation revealed that the carboxylic acid group forms strong hydrogen bonds with surrounding water molecules, enhancing its solubility. The thiazole ring also shows favorable interactions with water, although to a lesser extent.

Furthermore, MD simulations can be employed to predict how a molecule might bind to a biological target, such as a protein. A hypothetical docking and MD simulation study could be performed to investigate the binding of this compound to the active site of a relevant enzyme. Such simulations can predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for rational drug design and for understanding the molecule's potential biological activity. nih.gov

Biological Activity and Mechanistic Studies of 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid and Its Analogues

Investigation of Specific Biological Targets and Pathways

Research into the specific biological targets of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid analogues has revealed potential interactions with key regulatory proteins involved in metabolism and cell signaling. A notable analogue, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) , has been identified as a potent peroxisome proliferator-activated receptor (PPAR) pan agonist nih.govnih.gov. PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders mdpi.com. MHY2013 was found to activate all three PPAR subtypes (α, β/δ, and γ), suggesting a potential therapeutic application in managing conditions like obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis nih.govnih.gov.

In the context of cancer research, other structurally related thiazole-propanoic acid derivatives have been investigated for their effects on cancer-related pathways. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising candidates for targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR) nih.gov. Both SIRT2 and EGFR are implicated in cell cycle control and oncogenic signaling, and their modulation presents a viable strategy for cancer therapy nih.gov.

The thiazole (B1198619) scaffold is a versatile backbone for designing molecules that can interact with a variety of biological targets. The specific substitutions on the thiazole ring and the propanoic acid chain are crucial in determining the target specificity and biological response.

Enzymatic Inhibition or Modulation Studies

While specific enzymatic inhibition data for this compound is not extensively documented, studies on analogous compounds provide insights into their potential enzymatic modulation capabilities. For example, some thiazole derivatives have been shown to inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) acs.org.

In the realm of cancer therapeutics, the inhibition of enzymes involved in cell proliferation and survival is a key mechanism. Thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes crucial for cancer progression mdpi.com. For example, certain thiazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis mdpi.com.

The potential for this compound and its derivatives to act as enzyme inhibitors is an area that warrants further investigation, given the broad enzymatic inhibitory profiles of the wider thiazole chemical class.

Receptor Binding Affinity and Selectivity Profiling

The receptor binding affinity and selectivity of this compound analogues have been most clearly demonstrated in the case of PPARs. The analogue MHY2013 was identified as a potent PPAR pan agonist through luciferase assays, indicating its ability to bind to and activate all three PPAR subtypes nih.govnih.gov. This pan-agonist activity is a significant finding, as dual or pan-PPAR agonists are being explored for their potential to offer broader therapeutic benefits for metabolic syndrome compared to selective agonists nih.gov.

The following table summarizes the PPAR subtype activation by MHY2013, a close analogue of the compound of interest.

| Compound | PPARα Activation | PPARβ/δ Activation | PPARγ Activation | Reference |

|---|---|---|---|---|

| MHY2013 | Potent Agonist | Potent Agonist | Potent Agonist | nih.govnih.gov |

Beyond PPARs, the diverse biological activities of thiazole derivatives suggest potential interactions with a range of other receptors, although specific binding affinity data for this compound on other receptors is not currently available in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on thiazole-propanoic acid derivatives have provided valuable insights into the structural requirements for their biological activities. For instance, in the development of anticancer agents, modifications to the substituents on the phenyl and thiazole rings of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were found to significantly influence their antiproliferative activity nih.gov. The presence of an oxime moiety was shown to enhance the cytotoxic effects against lung cancer cells nih.gov.

In the context of antimicrobial activity, SAR studies on various thiazole derivatives have indicated that the nature and position of substituents on the thiazole ring are critical for determining the spectrum and potency of their antibacterial and antifungal effects nih.govnih.gov.

For the PPAR pan-agonist MHY2013, the specific arrangement of the methylenedioxybenzo[d]thiazole, methylphenoxy, and methylpropanoic acid moieties contributes to its potent and balanced activation of the three PPAR subtypes nih.gov.

These studies underscore the importance of systematic structural modifications to optimize the biological activity and selectivity of this class of compounds.

Mechanisms of Action at the Molecular and Cellular Level (excluding in vivo human data)

The molecular and cellular mechanisms of action for analogues of this compound are linked to their identified biological targets. For the PPAR pan-agonist MHY2013, its mechanism of action involves the activation of PPARs, which in turn regulates the transcription of genes involved in fatty acid oxidation and energy expenditure nih.govnih.gov. This leads to a reduction in serum triglycerides and fatty acids, as well as an increase in insulin-sensitizing hormones like fibroblast growth factor 21 (FGF21) and adiponectin in animal models nih.govnih.gov.

In cancer cell lines, the proposed mechanism of action for some thiazole-propanoic acid derivatives involves the induction of apoptosis and inhibition of cell proliferation through the modulation of targets like EGFR and SIRT2 nih.govnih.gov. Some derivatives have been shown to induce cell cycle arrest, further contributing to their antiproliferative effects mdpi.com.

The broad spectrum of biological activities reported for thiazole derivatives suggests that their mechanisms of action can be quite diverse, ranging from the modulation of nuclear receptors and enzyme activity to the disruption of key cellular signaling pathways.

Analytical Methodologies for the Characterization and Quantification of 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purification of 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

A typical Reverse-Phase HPLC (RP-HPLC) method would be employed for analysis. pensoft.net This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a more polar solvent mixture. For this compound, a gradient elution method using a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic or phosphoric acid, would be effective. sielc.compensoft.net The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly achieved using a UV-Vis detector, as the thiazole (B1198619) ring contains a chromophore. pensoft.netresearchgate.net

Gas Chromatography (GC) is generally less suitable for analyzing carboxylic acids like this compound directly due to their low volatility and tendency to degrade at high temperatures. However, GC analysis can be performed after derivatization, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). researchgate.net This allows for separation on a standard nonpolar or moderately polar capillary column, with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Table 1: Suggested Chromatographic Conditions

| Parameter | HPLC | GC (after derivatization) |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | DB-5 or similar (e.g., 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |

| Detection | UV-Vis (e.g., at 225 nm) pensoft.net | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net | Temperature-programmed oven |

| Flow Rate | ~1.0 mL/min pensoft.net | ~1-2 mL/min |

Spectroscopic Identification Methods (e.g., High-Resolution Mass Spectrometry, NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) HRMS provides the exact mass of the molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₁NO₂S), the molecular ion peak [M]⁺ would be observed. Electron ionization (EI) would likely lead to characteristic fragmentation patterns. docbrown.info Key fragments would arise from the loss of the carboxyl group or cleavage of the propanoic acid side chain from the thiazole ring.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 185 | [C₈H₁₁NO₂S]⁺ | Molecular Ion (M⁺) |

| 140 | [C₇H₁₀NS]⁺ | Loss of carboxyl group (-COOH) |

| 84 | [C₄H₄NS]⁺ | Thiazole ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for structural determination. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton. The two methyl groups on the propanoic acid moiety are equivalent and would appear as a singlet. The two protons on the thiazole ring would appear as doublets, and the acidic proton of the carboxyl group would appear as a broad singlet. docbrown.info

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. docbrown.info The chemical shifts would be characteristic of the carbonyl carbon, the quaternary carbon, the methyl carbons, and the carbons of the thiazole ring.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₂ | ~1.5 | Singlet | 6H |

| Thiazole-H | ~7.2 - 7.8 | Doublet | 1H |

| Thiazole-H | ~7.5 - 8.0 | Doublet | 1H |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. docbrown.info This includes a very broad O-H stretching band and a strong C=O stretching band. docbrown.info Vibrations associated with the thiazole ring and C-H bonds would also be present.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Very broad stretch |

| Alkyl C-H | 2850-2960 | Stretch |

| Carboxylic Acid C=O | 1700-1725 | Strong stretch |

| Thiazole Ring C=N, C=C | 1500-1600 | Ring stretching |

UV-Vis Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring and the carbonyl group of the carboxylic acid are chromophores. The spectrum would likely show absorption bands in the UV region corresponding to π → π* and n → π* transitions. scielo.org.za

Quantitative Analytical Methods for Research Purity and Yield Determination

Accurate quantification is essential for determining the purity of a synthesized batch and for calculating reaction yields.

Purity Determination: RP-HPLC with UV detection is a standard method for assessing the purity of this compound. researchgate.net The purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity is required.

Yield Determination: To determine the yield of a chemical synthesis, the amount of purified product is measured. Alternatively, quantitative techniques like HPLC or Quantitative NMR (qNMR) can be used to determine the concentration of the product in the crude reaction mixture. For HPLC-based quantification, a calibration curve is constructed by analyzing a series of solutions of a pure reference standard at known concentrations. researchgate.net The concentration of the product in the reaction sample is then determined by comparing its peak area to the calibration curve.

Potential Applications and Broader Research Impact of 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid Beyond Medicinal Chemistry

Role in Material Science or Polymer Chemistry Research

While direct research on the incorporation of 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid into polymers or materials is not extensively documented, the inherent properties of its constituent moieties suggest several potential applications. The thiazole (B1198619) ring is known for its thermal stability and ability to coordinate with metal ions, while the carboxylic acid group provides a reactive handle for polymerization and functionalization.

Thiazole-containing polymers have been investigated for their enhanced thermal stability and mechanical properties. chemimpex.com The incorporation of the thiazole ring into a polymer backbone can increase its resistance to degradation at high temperatures. The specific structure of this compound could be utilized to create specialty polymers. For instance, it could be used as a monomer or a modifying agent in the synthesis of polyesters or polyamides through its carboxylic acid group. The resulting polymers could exhibit improved thermal performance or unique optical and electronic properties conferred by the thiazole ring.

Furthermore, thiazole derivatives are employed in the production of dyes and pigments, where they can enhance color stability and performance. chemimpex.com The subject compound could potentially be used as an intermediate in the synthesis of novel dyes with tailored properties for applications in textiles, coatings, or electronic displays.

Table 1: Potential Applications in Material Science

| Application Area | Potential Role of this compound | Anticipated Properties of Resulting Material |

|---|---|---|

| Specialty Polymers | Monomer or co-monomer in polyester (B1180765) or polyamide synthesis. | Enhanced thermal stability, unique optical/electronic properties. |

| Dyes and Pigments | Intermediate in the synthesis of novel colorants. | Improved color fastness and stability. |

| Metal-Organic Frameworks (MOFs) | Organic linker due to the presence of both N and O donor atoms. | Catalytic activity, gas storage, and separation. |

Use as a Synthetic Intermediate for Complex Molecules

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules. The thiazole ring is a common scaffold in many biologically active compounds, and the propanoic acid side chain offers a versatile point for further chemical modification.

As a synthetic intermediate, this compound can undergo a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, acid chlorides, or other functional groups, allowing for its linkage to other molecular fragments. The thiazole ring itself can be subject to electrophilic substitution reactions, enabling the introduction of additional functional groups onto the heterocyclic core.

This versatility makes this compound a potentially useful starting material for the construction of libraries of diverse compounds for high-throughput screening in drug discovery and other areas of chemical biology. Its role as a key intermediate is highlighted by the general utility of thiazole-2-carboxylic acid in the synthesis of various pharmaceuticals. chemimpex.com

Table 2: Reactions for Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Esters with various alcohol groups. |

| Amidation | Amides with various amine groups. | |

| Reduction | Primary alcohol. |

| Thiazole Ring | Electrophilic Substitution | Halogenated or nitrated thiazole derivatives. |

Contributions to Agrochemical Research or Environmental Science

The thiazole moiety is present in a number of commercially successful agrochemicals, including fungicides and insecticides. researchgate.netresearchgate.net Thiazole derivatives can exhibit a broad range of biological activities, making them attractive candidates for the development of new crop protection agents. acs.org For instance, certain thiazole carboxylic acid derivatives have been investigated for their fungicidal and antiviral activities. researchgate.net

While the specific agrochemical properties of this compound have not been reported, its structure warrants investigation. It could be tested for its intrinsic pesticidal activity or used as a scaffold to synthesize new potential agrochemicals. Research on a related compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, has shown that it can promote rapeseed growth and increase seed yield and oil content, suggesting a role for such compounds as plant growth regulators. nih.gov

From an environmental perspective, understanding the fate of thiazole-containing compounds is crucial. Thiazole derivatives have been detected in various aquatic environments. nih.gov Studies on the degradation of thiazole pollutants, such as thioflavin T, using advanced oxidation processes and enzymatic approaches, provide insights into the potential environmental breakdown of such compounds. nih.gov The degradation pathways and the toxicity of the resulting intermediates are important areas of research to ensure the environmental safety of any new chemical, including potential agrochemicals based on the this compound scaffold.

Table 3: Potential Agrochemical and Environmental Relevance

| Area | Potential Role/Impact | Research Focus |

|---|---|---|

| Agrochemicals | Active ingredient or synthetic precursor for new pesticides. | Screening for fungicidal, insecticidal, or herbicidal activity. |

| Plant growth regulator. | Investigating effects on crop yield and development. |

| Environmental Science | Model compound for environmental fate studies of thiazole derivatives. | Analysis of biodegradation pathways and toxicity of metabolites. |

Future Directions and Emerging Research Avenues for 2 Methyl 2 1,3 Thiazol 2 Yl Propanoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing 2-Methyl-2-(1,3-thiazol-2-yl)propanoic acid. Traditional synthetic methods for thiazole (B1198619) derivatives often rely on conditions that are not ideal from a green chemistry perspective. bepls.com The focus will shift towards methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials. nih.gov

Key areas for sustainable synthetic development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. bepls.com

Green Catalysts: The use of recyclable and non-toxic catalysts, such as biocatalysts like chitosan (B1678972) hydrogels or magnetic nanoparticles like NiFe2O4, offers a sustainable alternative to traditional catalysts. mdpi.comacs.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. bepls.com

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can streamline the process, saving time, resources, and reducing waste. bepls.comacs.org

For the carboxylic acid component, sustainable approaches such as the oxidation of corresponding aldehydes using green oxidants like hydrogen peroxide (H2O2) catalyzed by reusable solid acids are being explored. nih.gov The integration of these green principles into the synthesis of this compound represents a significant and necessary future direction.

| Sustainable Synthetic Technique | Potential Advantage for Synthesis |

| Microwave Irradiation | Rapid reaction times, increased yields. bepls.com |

| Ultrasonic Irradiation | Mild reaction conditions, high efficiency. mdpi.commdpi.com |

| Green Catalysts (e.g., Chitosan) | Recyclable, eco-friendly, high yields. mdpi.com |

| Water as a Solvent | Non-toxic, inexpensive, environmentally safe. bepls.com |

| One-Pot Multi-component Reactions | Increased efficiency, reduced waste. acs.org |

Exploration of Undiscovered Biological Activities through High-Throughput Screening (HTS)

While the existing biological profile of this compound may be limited, its thiazole core is a well-known pharmacophore present in numerous bioactive compounds. mdpi.commdpi.com High-Throughput Screening (HTS) offers a powerful platform to rapidly evaluate the compound against a vast array of biological targets, potentially uncovering entirely new therapeutic applications.

Future HTS campaigns could involve screening this compound and a library of its close analogues against:

Enzyme Panels: Testing against diverse enzyme classes (kinases, proteases, etc.) could identify novel inhibitory activities. For instance, HTS has successfully identified thiazole scaffolds as potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase. nih.govresearchgate.net

Receptor Binding Assays: Screening against a wide range of cellular receptors could reveal unexpected agonist or antagonist activities.

Cell-Based Phenotypic Screens: Evaluating the compound's effect on various cell lines (e.g., cancer, neuronal, immune cells) can uncover activities that modulate cellular processes like proliferation, apoptosis, or differentiation. mdpi.com

The data generated from HTS would not only reveal new biological functions but also provide crucial starting points for subsequent lead optimization and rational drug design efforts. nih.gov

Rational Design of Next-Generation Analogues based on Mechanistic Insights

A deep understanding of how this compound interacts with biological targets is fundamental for designing more potent and selective next-generation compounds. Once a specific biological activity is confirmed, rational design strategies can be employed to systematically modify the molecule's structure to enhance its efficacy.

This research avenue involves:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with systematic modifications, researchers can determine which parts of the molecule are crucial for its biological effect. ijper.org For example, SAR studies on other thiazole derivatives have shown that the nature and position of substituents on the aromatic rings can dramatically influence activity. ijper.orgnih.gov Modifications could include altering the substituents on the thiazole ring, changing the length or branching of the propanoic acid chain, or replacing the methyl groups.

Pharmacophore Hybridization: This approach involves combining the structural features of this compound with other known bioactive scaffolds to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties but may improve the molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

Such rational design approaches have been successfully used to develop potent thiazole-based inhibitors for targets like c-Met kinase and PI3K/mTOR. nih.govrsc.org

Integration with Computational Biology for Predictive Modeling

Computational biology and molecular modeling are indispensable tools in modern drug discovery that can significantly accelerate the research and development process for this compound. These in silico methods can predict how the compound and its analogues will behave at a molecular level, guiding synthetic efforts and reducing the reliance on costly and time-consuming laboratory experiments.

Future computational studies could include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. nih.gov It can help elucidate the mechanism of action and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding, providing a rationale for the design of more potent analogues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized analogues.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. This helps in the early identification of candidates with poor drug-like properties, allowing researchers to focus on more promising molecules. rsc.org

By integrating these computational approaches, researchers can prioritize the synthesis of analogues with the highest probability of success, making the design process more efficient and cost-effective.

| Computational Method | Application in Research | Predicted Outcome |

| Molecular Docking | Target interaction analysis | Binding affinity and mode. nih.govnih.gov |

| QSAR | Activity prediction | Potency of new analogues. |

| ADME/Tox Modeling | Pharmacokinetic profiling | Drug-likeness and safety profile. rsc.org |

Potential for Derivatization towards Chemo- or Biosensors

The inherent structural and electronic properties of the thiazole ring make it an attractive scaffold for the development of chemical sensors. tandfonline.com Thiazole derivatives have been successfully employed as colorimetric and fluorometric chemosensors for detecting various analytes, particularly metal ions. researchgate.netnih.gov The this compound molecule offers a versatile platform for derivatization into novel sensors.

Future research in this area could focus on:

Fluorometric and Colorimetric Sensors: The thiazole ring can be functionalized with chromophores or fluorophores. The binding of a target analyte (e.g., a specific metal ion or small molecule) to a receptor site on the sensor can induce a conformational change, leading to a detectable change in color or fluorescence. tandfonline.comresearchgate.net Thiazole-based sensors have shown high selectivity for ions like Al³⁺, Cr³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. nih.govewha.ac.krnih.gov

Immobilization on Surfaces: The carboxylic acid group provides a convenient anchor point for immobilizing the molecule onto solid supports, such as nanoparticles or electrode surfaces. This could lead to the development of reusable electrochemical biosensors or sensor arrays.

Integration into Advanced Materials: The compound could be used as a building block for creating more complex sensor materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), which can offer high sensitivity and selectivity due to their porous and ordered structures. scientificarchives.commdpi.com

The development of sensors based on this scaffold could find applications in environmental monitoring, food safety, and clinical diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid and its derivatives?

- Methodology : The compound is typically synthesized via the Hantzsch thiazole synthesis. A thioureido acid precursor is reacted with α-haloketones (e.g., chloroacetone or 2-bromoacetophenone) under reflux in acetone. Post-reaction, sodium acetate is added to precipitate the product, followed by recrystallization for purification. Key steps include optimizing stoichiometry and reaction time to maximize yield .

- Validation : Structural confirmation is achieved via -NMR, -NMR, IR spectroscopy, and elemental analysis. For example, -NMR signals for the thiazole ring protons appear at δ 6.10–7.86 ppm, while carboxylic acid protons resonate at δ 12.29–12.72 ppm .

Q. How can researchers confirm the molecular structure of this compound derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Assignments of diastereotopic protons (e.g., NCH groups) require - COSY or NOESY for resolution.

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1715 cm, while thiazole C-S-C vibrations occur near 1506 cm .

- Elemental Analysis : Confirms purity, with deviations <0.3% for C/H/N/S .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazole derivatives?

- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or conformational flexibility. For example, the coupling constant () of NCH protons varies with substituent electronic effects .

- Resolution : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. Computational chemistry (DFT calculations) can predict and rationalize shifts .

Q. How can X-ray crystallography validate the stereochemistry and packing of this compound derivatives?

- Protocol : Single crystals are grown via slow evaporation. Data collection using a CCD area detector (MoKα radiation, λ = 0.71073 Å) and refinement with SHELXL software. Key parameters: R-factor <0.05, mean σ(C–C) = 0.004 Å .

- Example : For 3-ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one, dihedral angles between the thiazole and isoindolone rings (6.50°) confirm planarity, while ethoxy groups exhibit torsional flexibility (89.0°) .

Q. How are structure-activity relationships (SARs) explored for thiazole-containing propanoic acids in biological systems?

- Design : Synthesize derivatives with substituents at the thiazole 4-position (e.g., phenyl, acetyl) and vary the propanoic acid chain length.

- Bioassay : Test antimicrobial activity (MIC assays) or plant growth modulation (e.g., rapeseed yield studies). For instance, 3-[(4-oxothiazol-2-yl)(phenyl)amino]propanoic acid enhances seed oil content by 12–15% .

Methodological Challenges

Q. What experimental design considerations are critical for optimizing thiazole ring formation?

- Factors :

- Reagent Selection : α-Haloketones with electron-withdrawing groups (e.g., 2-bromoacetophenone) accelerate cyclization but may reduce yield due to side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates.

- Workup : Acidic conditions (aq. AcOH) minimize hydrolysis of the thiazole ring .

Q. How can computational tools predict reactivity and stability of thiazole-propanoic acid hybrids?

- Approach : Use Gaussian or ORCA for DFT calculations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.